molecular formula C10H13NO B1602954 8-Amino-1,2,3,4-tetrahydro-2-naphthol CAS No. 624729-66-4

8-Amino-1,2,3,4-tetrahydro-2-naphthol

Cat. No.: B1602954
CAS No.: 624729-66-4
M. Wt: 163.22 g/mol
InChI Key: SSTODPPMEPQZQJ-UHFFFAOYSA-N
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Description

8-Amino-1,2,3,4-tetrahydro-2-naphthol is an organic compound with the molecular formula C10H13NO It is a derivative of naphthol, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,3,4-tetrahydro-2-naphthol typically involves the reduction of 8-nitro-1,2,3,4-tetrahydro-2-naphthol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method involves the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound itself is a product of reduction reactions, as mentioned earlier.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro derivative.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: The compound itself from its nitro precursor.

    Substitution: Various substituted naphthols depending on the reagent used.

Scientific Research Applications

8-Amino-1,2,3,4-tetrahydro-2-naphthol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active naphthol derivatives.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-1,2,3,4-tetrahydro-2-naphthol in biological systems involves its interaction with cellular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Amino-2-naphthol: Similar structure but lacks the tetrahydro configuration.

    2-Amino-1-naphthol: Differently positioned amino and hydroxyl groups.

    8-Nitro-1,2,3,4-tetrahydro-2-naphthol: Precursor in the synthesis of 8-Amino-1,2,3,4-tetrahydro-2-naphthol.

Uniqueness: this compound is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

8-amino-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTODPPMEPQZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630172
Record name 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624729-66-4
Record name 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Next, to 8-amino-3,4-dihydro-1H-naphthalen-2-one (0.050 g, 0.318 mmol) in methanol (10 mL) was added sodium borohydride (0.030 g, 0.175 mmol) at 0° C., and the mixture was stirred for 1 hour. The mixture was poured into water, and the product was extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol (0.037 g, 71% yield).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of benzeneruthenium (II) chloride dimer (3.10 mg, 0.006 mmol) and (1S, 2R)-(−)-cis-1-amino-2-indanol (3.7 mg, 0.025 mmol) in degassed isopropanol was heated at 80° C. for 20 minutes under argon. The mixture was added to the solution of 8-amino-3,4-dihydro-1H-naphthalen-2-one (50 mg, 0.310 mmol) in isopropanol (3 mL) at room temperature. A solution of potassium hydroxide (3.48 mg, 0.062 mmol) in isopropanol (1 mL) was added, and the mixture was stirred at 45° C. for 1 hour. The mixture was passed through silica gel and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to afford the chiral 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol enantiomer (33.0 mg, 65% yield).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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3.48 mg
Type
reactant
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1 mL
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solvent
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Quantity
3.7 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.1 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A hydrogenation reaction vessel was charged with 8-aminonaphthalen-2-ol (Aldrich, 5.0 g, 31.4 mmol), 50% w/w sodium hydroxide (0.2 g, 2.5 mmol) and Raney nickel (slurry in water, 40% weight load, 2.0 g) in ethanol (100 mL). The vessel was purged with hydrogen gas several times before sealing under a hydrogen atmosphere at a pressure of 1300 psi followed by heating to 85° C. After 6 hours the mixture was filtered, and the filtrate was concentrated under reduced pressure to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 1.44-1.68 (m, 1H), 1.79-1.94 (m, 1H), 2.20 (dd, J=16.48, 7.63 Hz, 1H), 2.56-2.85 (m, 3H), 3.85-3.99 (m, 1H), 4.63 (s, 2H), 4.75 (d, J=4.12 Hz, 1H), 6.30 (d, J=7.48 Hz, 1H), 6.44 (d, J=7.78 Hz, 1H), 6.78 (t, J=7.63 Hz, 1H). 13C NMR (126 MHz, DMSO-d6) δ ppm 27.35, 31.41, 33.36, 65.81, 111.35, 116.48, 119.13, 125.53, 136.00, 146.12. MS (DCI) m/z 164.06 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
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Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-1,2,3,4-tetrahydro-2-naphthol
Reactant of Route 2
8-Amino-1,2,3,4-tetrahydro-2-naphthol
Reactant of Route 3
8-Amino-1,2,3,4-tetrahydro-2-naphthol
Reactant of Route 4
8-Amino-1,2,3,4-tetrahydro-2-naphthol
Reactant of Route 5
8-Amino-1,2,3,4-tetrahydro-2-naphthol
Reactant of Route 6
8-Amino-1,2,3,4-tetrahydro-2-naphthol

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